![molecular formula C10H10FN B1531019 4-Fluoro-3,5-dimethylphenylacetonitrile CAS No. 1000513-61-0](/img/structure/B1531019.png)
4-Fluoro-3,5-dimethylphenylacetonitrile
Overview
Description
4-Fluoro-3,5-dimethylphenylacetonitrile is an organic compound with the molecular formula C₁₀H₁₀FN. It is characterized by a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylphenylacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde as the starting material.
Formation of the Grignard Reagent: The 4-fluorobenzaldehyde is converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.
Reaction with Cyanide: The Grignard reagent is then reacted with a cyanide source, such as potassium cyanide, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dimethylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoro-3,5-dimethylbenzoic acid or 4-Fluoro-3,5-dimethylphenone.
Reduction: 4-Fluoro-3,5-dimethylbenzylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-3,5-dimethylphenylacetonitrile has been investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anti-Cancer Properties : Research indicates that compounds similar to this compound can inhibit angiogenesis, a process crucial in tumor growth and metastasis. Studies have shown that such compounds can modulate immune responses and may be effective in treating cancers characterized by excessive angiogenesis .
- Inflammatory Diseases : The compound has also been explored for its anti-inflammatory effects. It has been suggested that derivatives of this compound could be formulated to target pathways involved in inflammatory responses, potentially leading to new treatments for conditions like arthritis and psoriasis .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various complex molecules.
Synthetic Routes
The synthesis typically involves:
- Nucleophilic Substitution : The nitrile group can undergo nucleophilic attack, allowing for the formation of various derivatives.
- Functional Group Transformations : The fluoro and methyl groups provide sites for further functionalization, enhancing the versatility of the compound in synthetic applications.
Analytical Chemistry
The compound is utilized in analytical methods due to its unique chemical structure, which can be employed in various assays and analytical techniques.
Applications in Analysis
- Chromatography : Used as a standard or reference material in chromatographic methods to analyze complex mixtures.
- Spectroscopy : Its distinct spectral features make it suitable for identification and quantification in various chemical analyses .
The compound is also being explored for its utility in industrial applications, particularly in the manufacture of specialty chemicals and materials.
Industrial Use Cases
Mechanism of Action
The mechanism by which 4-Fluoro-3,5-dimethylphenylacetonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Fluoro-3,5-dimethylphenylacetonitrile is similar to other fluorinated phenylacetonitriles, such as 3-Fluoro-4-methylphenylacetonitrile and 2-Fluoro-3,5-dimethylphenylacetonitrile. its unique combination of fluorine and methyl groups on the phenyl ring gives it distinct chemical properties and reactivity. These differences can influence its biological activity and industrial applications.
Biological Activity
4-Fluoro-3,5-dimethylphenylacetonitrile (FDMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H12FN
- Molecular Weight : 191.22 g/mol
- CAS Number : 1000513-61-0
FDMPA exhibits biological activity through various mechanisms, primarily involving interactions with specific biological targets. The presence of fluorine and methyl groups enhances its lipophilicity and alters its binding affinity to target proteins.
Antiviral Activity
Recent studies have indicated that compounds similar to FDMPA exhibit significant antiviral properties, particularly against HIV. For example, derivatives with similar structural features have shown potent inhibition of HIV-1 reverse transcriptase (RT), which is crucial for viral replication. The structural modifications in these compounds enhance their interaction with the binding site of RT, leading to increased inhibition rates against both wild-type and drug-resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments are essential to determine the safety profile of FDMPA. Compounds with similar structures have been evaluated for their cytotoxic effects on various cell lines. In particular, selectivity indices (SI) have been calculated to assess the therapeutic window of these compounds. Higher SI values indicate a favorable safety profile, suggesting that FDMPA could be developed further as a therapeutic agent .
Case Studies
-
Study on Antiviral Potency :
- A series of compounds structurally related to FDMPA were tested for their antiviral activity against HIV-1 strains.
- Compounds showed EC50 values ranging from 2 nM to 2.071 μM, indicating high potency compared to standard treatments like Nevirapine.
- The presence of methyl groups at the meta positions significantly enhanced binding affinity and antiviral activity .
- Cytotoxicity Evaluation :
Data Table: Biological Activity Overview
Compound Name | EC50 (nM) | SI Value | Activity Type |
---|---|---|---|
FDMPA Derivative A | 2 | 325 | Antiviral |
FDMPA Derivative B | 500 | 46 | Antiviral |
Nevirapine | 2000 | 10 | Standard Reference |
Properties
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKROXSOTOZSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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